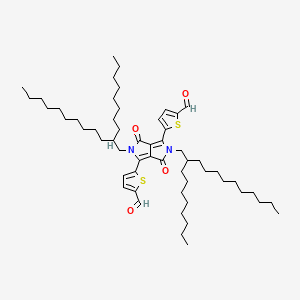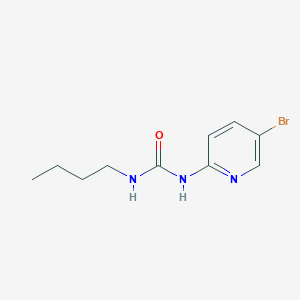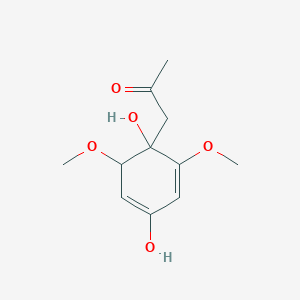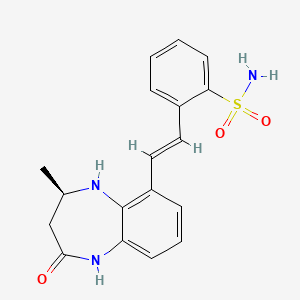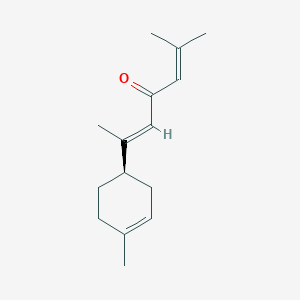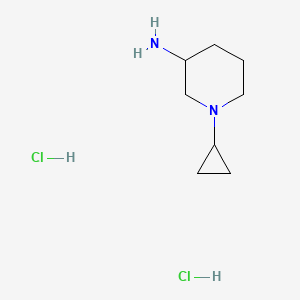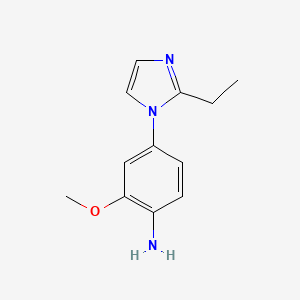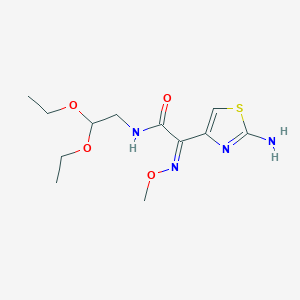
Ethyl 4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate is an organic compound with the molecular formula C12H10BrFN2O2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in its structure makes it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the pyrazole ring. The resulting brominated intermediate is then esterified with ethanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl 4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar solvents.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and material science.
科学的研究の応用
Ethyl 4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators.
Material Science: It is utilized in the synthesis of organic semiconductors and other advanced materials.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
作用機序
The mechanism of action of Ethyl 4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways.
類似化合物との比較
Ethyl 4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds such as:
Ethyl 4-chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-bromo-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom on the phenyl ring.
Ethyl 4-iodo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C12H10BrFN2O2 |
|---|---|
分子量 |
313.12 g/mol |
IUPAC名 |
ethyl 4-bromo-1-(2-fluorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10BrFN2O2/c1-2-18-12(17)11-8(13)7-16(15-11)10-6-4-3-5-9(10)14/h3-7H,2H2,1H3 |
InChIキー |
DYYHSCCMFAZACS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C=C1Br)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


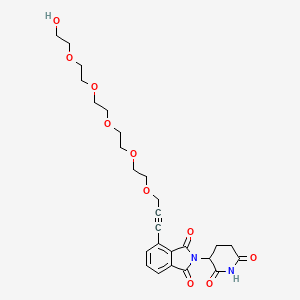


![(4-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14765927.png)

